2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-19-15-12(5-9-24-15)16(22)20(10)8-7-17-13(21)11-4-3-6-18-14(11)23-2/h3-6,9H,7-8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONXRFMTCVXOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=C(N=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multi-step organic synthesis procedures. The primary steps can be summarized as follows:
Formation of the Thienopyrimidinone Core: : Starting with thiophene and utilizing various substituents and reagents to construct the core.
Introduction of the Methoxy Group: : Methoxylation is often achieved via methyl iodide in the presence of a base.
Formation of the Nicotinamide Moiety: : Nicotinamide is introduced through amide formation reactions.
Industrial Production Methods
Industrial synthesis scales up these methods using optimized reaction conditions to ensure yield and purity. Key considerations include temperature control, solvent selection, and reaction times to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized to form sulfoxides and sulfones.
Reduction: : Selective reduction can lead to derivatives with modified activity.
Substitution: : Both nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Commonly performed using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Utilizing reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents such as alkyl halides, amines, or other nucleophiles under appropriate conditions.
Major Products
Sulfoxides/Sulfones: : Resulting from oxidation.
Reduced Derivatives: : Achieved through reduction processes.
Substituted Variants: : Formed via substitution reactions, potentially enhancing activity or selectivity.
Scientific Research Applications
2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has diverse applications:
Chemistry: : Used in the synthesis of other complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Explored for potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in materials science for developing new compounds with unique properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide involves:
Molecular Targets: : Interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: : Engages in pathways related to enzyme inhibition or modulation, impacting cellular processes and biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Thieno[2,3-d]pyrimidine derivatives vary in substituents at positions 2, 3, and 6, as well as side-chain modifications. Key comparisons include:
Key Findings from Comparative Studies
- Substituent Impact on Activity : The 2-methyl group in the target compound may confer metabolic stability compared to unsubstituted analogs (e.g., ’s Compound 4), which showed moderate cytotoxicity. Sulfonamide-coupled derivatives () prioritize antimicrobial over anticancer activity due to polar sulfonamide groups.
- Side-Chain Influence : Nicotinamide-linked derivatives (e.g., the target) are hypothesized to mimic ATP in kinase binding pockets, similar to c-Met inhibitors reported by Zhao et al.. In contrast, hydrazone derivatives () exhibit varied potency depending on aromatic substituents.
- Synthetic Accessibility: The target compound’s ethyl-nicotinamide linkage may simplify synthesis compared to annulated systems (e.g., ’s thiopyrano-thienopyrimidine), which require multistep cyclocondensation.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The methoxy group in the target compound likely improves solubility in organic solvents compared to non-polar analogs like Compound 5 ().
- Nicotinamide’s hydrogen-bonding capacity may enhance target engagement but reduce blood-brain barrier penetration relative to lipophilic derivatives (e.g., thiazolidinones in ).
Toxicity and Selectivity
- Thienopyrimidines with electron-withdrawing groups (e.g., 4-oxo) generally show lower cytotoxicity to normal cells than halogenated analogs (e.g., ’s 4-nitrophenyl derivative).
- The target compound’s methyl and methoxy groups may reduce off-target effects compared to sulfonamide-coupled derivatives, which can exhibit renal toxicity.
Biological Activity
The compound 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide represents a novel class of thieno[2,3-d]pyrimidine derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential clinical applications.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C14H16N4O2S
- Molecular Weight : 304.36 g/mol
- Key Functional Groups : Methoxy group, thieno[2,3-d]pyrimidine core, nicotinamide moiety.
Biological Activity Overview
Research has primarily focused on the compound's antimicrobial and anticancer activities. Below is a summary of significant findings:
Antimicrobial Activity
-
Anti-Mycobacterial Effects :
- The compound has shown significant inhibitory effects against Mycobacterium tuberculosis and Mycobacterium smegmatis. In studies, it was reported that certain derivatives exhibited a percentage inhibition ranging from 40% to 68% against these strains at concentrations of 30 µg/mL .
- A specific derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against M. tuberculosis H37Rv strain, indicating strong anti-tubercular activity .
-
Mechanism of Action :
- The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism, which are critical for bacterial growth and replication.
Anticancer Activity
- Cell Proliferation Inhibition :
- Mechanism Insights :
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study 1 : A comparative analysis was conducted on various thieno[2,3-d]pyrimidine derivatives, including this compound. Results indicated that modifications to the thieno core significantly affected biological activity, with some derivatives outperforming established antimycobacterial agents .
- Study 2 : An investigation into the structure-activity relationship (SAR) revealed that the presence of a methoxy group at the para position relative to the nitrogen atom in the pyrimidine ring enhances both antimicrobial and anticancer activities .
Data Summary Table
| Activity Type | Target Organism/Cell Line | Inhibition (%) | MIC (µg/mL) |
|---|---|---|---|
| Anti-mycobacterial | Mycobacterium tuberculosis | 40% - 68% | 8 |
| Anti-cancer | Melanoma Cells | Significant | N/A |
| Anti-cancer | Prostate Cancer Cells | Enhanced | N/A |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide?
- Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce methoxy or pyridylmethoxy groups .
- Step 2 : Reduction of nitro intermediates using iron powder under acidic conditions .
- Step 3 : Condensation with cyanoacetic acid or substituted acetamides using coupling agents like DCC/DMAP .
- Purification : Column chromatography or recrystallization is used, with TLC monitoring to confirm reaction completion .
Q. How are structural and purity characteristics validated for this compound?
- Answer : Key techniques include:
- Spectroscopy : IR for functional groups (e.g., C=O at ~1667 cm⁻¹), ¹H/¹³C NMR for substituent integration (e.g., -OCH₃ at δ 3.8 ppm), and MS for molecular ion peaks (e.g., [M+1]⁺ at m/z 430.2) .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N ratios (e.g., C: 53.1% calc. vs. 54.21% observed) may indicate impurities .
- HPLC : Purity ≥95% is standard, though protocols must specify mobile phases and detectors used .
Q. What experimental models are suitable for preliminary hypoglycemic activity evaluation?
- Answer : In vivo studies in Wistar albino mice are common. Protocols include:
- Dose Administration : Oral gavage at 50–200 mg/kg body weight.
- Glucose Monitoring : Blood glucose levels measured at 0, 1, 2, and 4 hours post-administration .
- Controls : Compare with metformin or glibenclamide to establish efficacy benchmarks .
Advanced Research Questions
Q. How can synthetic scalability challenges be addressed for industrial-grade production?
- Answer : Key considerations:
- Catalyst Optimization : Replace iron powder with catalytic hydrogenation (e.g., Pd/C) to reduce waste .
- Solvent Selection : Shift from DMF to greener solvents (e.g., ethanol/water mixtures) to improve safety .
- Process Control : Use real-time PAT (Process Analytical Technology) tools to monitor intermediates and reduce batch variability .
Q. What strategies guide structure-activity relationship (SAR) studies for analogs?
- Answer :
- Substituent Variation : Modify the pyrimidinone ring (e.g., introduce Cl or CF₃ groups) to enhance metabolic stability .
- Computational Screening : Use DFT calculations (e.g., Gaussian 16) to predict binding affinities to targets like PPARγ .
- Bioisosteric Replacement : Replace thieno[2,3-d]pyrimidinone with pyrido[2,3-d]pyrimidinone to assess potency changes .
Q. How can contradictory bioactivity data across studies be resolved?
- Answer :
- Experimental Reproducibility : Verify assay conditions (e.g., glucose uptake in L6 myotubes vs. 3T3-L1 adipocytes) .
- Structural Confirmation : Re-analyze NMR data to rule out tautomeric forms (e.g., keto-enol equilibria in thieno-pyrimidinone) .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent lipophilicity vs. IC₅₀) .
Q. What computational tools are recommended for reaction pathway optimization?
- Answer :
- Reaction Path Search : Use GRRM17 or AFIR (Artificial Force-Induced Reaction) methods to identify low-energy intermediates .
- Machine Learning : Train models on PubChem data to predict optimal reaction conditions (e.g., solvent, catalyst) .
- MD Simulations : GROMACS for studying solvent effects on reaction kinetics .
Q. How should stability issues during storage be mitigated?
- Answer :
- Lyophilization : Store lyophilized powder under argon at -20°C to prevent hydrolysis .
- Excipient Screening : Add antioxidants (e.g., BHT) to DMSO stock solutions for in vitro assays .
- Degradation Studies : Conduct forced degradation (40°C/75% RH for 4 weeks) with HPLC monitoring to identify vulnerable functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
